molecular formula C8H9Cl2N B1610464 2,4-dichloro-N-ethylaniline CAS No. 35113-89-4

2,4-dichloro-N-ethylaniline

Cat. No. B1610464
CAS RN: 35113-89-4
M. Wt: 190.07 g/mol
InChI Key: XPCHQESFRULWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Toxicology and Mutagenicity Studies

2,4-Dichloro-N-ethylaniline, a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively studied for its toxicology and mutagenicity. Research indicates a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, particularly in aquatic species, and molecular imprinting. The USA, Canada, and China lead in publications in this field, with significant contributions in toxicology and biochemical and molecular biology (Zuanazzi, Ghisi, & Oliveira, 2020).

Charge-Transfer Interaction Studies

A study investigating the charge-transfer interaction of 2,3-Dicyano-1,4-naphthoquinone (DCNQ) with N-ethylaniline in chlorinated solvents showed that rapid interaction leads to the formation of a monosubstituted final product. This reaction proceeds through an initial charge-transfer complex, which is important in understanding the chemical properties of substances like 2,4-Dichloro-N-ethylaniline (Magadum et al., 2012).

Sensor Development for Environmental Monitoring

A novel sensor based on screen-printed electrodes was developed for detecting 2,4-Dichlorophenoxyacetic acid in wastewater and soil samples. This research is crucial in monitoring environmental pollution and ensuring human health safety (El-Beshlawy et al., 2022).

Synthesis and Reactivity in Drug Development

Research into the synthesis and reactivity of compounds like laquinimod, a drug under clinical trials, involves the aminolysis reaction of esters with N-ethylaniline. Understanding this process is vital for pharmaceutical development (Jansson et al., 2006).

Agricultural Applications

2,4-Dichlorophenoxyacetic acid, a relative of 2,4-Dichloro-N-ethylaniline, has been used to enhance skin color in red potato cultivars. Research in this area contributes to agricultural productivity and crop quality (Thornton, John, & Buhrig, 2014).

Industrial and Chemical Applications

Studies on the alkylation of anilines like N-ethylaniline, which are important intermediates in dyes and catalysts, contribute significantly to the field of industrial chemistry (Narayanan & Deshpande, 2000).

properties

IUPAC Name

2,4-dichloro-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHQESFRULWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537625
Record name 2,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-ethylaniline

CAS RN

35113-89-4
Record name 2,4-Dichloro-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-ethylaniline
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-ethylaniline
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-ethylaniline
Reactant of Route 5
2,4-dichloro-N-ethylaniline
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.